3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Introduction and Research Context
Historical Development of Benzothiazole Research
Benzothiazole, a bicyclic heteroaromatic scaffold combining benzene and thiazole rings, was first synthesized by Heinrich Debus in 1889 through condensation reactions. Initially explored as a synthetic intermediate, its medicinal potential emerged in the mid-20th century with studies on antimicrobial and anti-inflammatory activities. The discovery of naturally occurring benzothiazoles, such as 6-hydroxybenzothiazole-5-acetic acid from marine organisms, further catalyzed interest in their bioactive properties. By the 1990s, advances in combinatorial chemistry and structure-activity relationship (SAR) studies enabled systematic optimization of benzothiazole derivatives, including the development of MTP inhibitors for metabolic disorders.
Academic Significance in Medicinal Chemistry Research
Benzothiazole’s structural versatility allows precise modulation of electronic, steric, and pharmacokinetic properties. Key features driving its academic relevance include:
- Aromatic and Heterocyclic Synergy : The benzene ring enhances hydrophobic interactions, while the thiazole moiety contributes to hydrogen bonding and π-π stacking.
- Synthetic Flexibility : Classical methods like the Hantzsch synthesis and modern transition-metal-catalyzed C–H functionalization enable diverse substitution patterns. For example, palladium-catalyzed coupling reactions facilitate the introduction of methoxy and methyl groups critical to the target compound’s design.
Table 1 : Evolution of Benzothiazole Synthesis Strategies
| Method | Key Reagents | Yield (%) | Applications |
|---|---|---|---|
| Hantzsch Synthesis | 2-Aminothiophenol, Aldehydes | 60–75 | Antimicrobial Agents |
| Buchwald-Hartwig | Aryl Halides, Amines, Pd | 80–95 | Anticancer Derivatives |
| Sm(OTf)₃-Catalyzed | Aldehydes, 2-Aminothiophenol | 85–90 | High-Purity Drug Candidates |
Position of the Compound in Contemporary Scientific Literature
The target compound integrates two pharmacophoric motifs:
- 3,5-Dimethoxybenzamide : Enhances solubility and modulates enzyme binding via methoxy groups.
- 2,3-Dihydro-1,3-benzothiazole : Imparts conformational rigidity, optimizing target affinity.
Recent studies highlight its role as a kinase inhibitor, with the trimethyl substituents reducing metabolic degradation. Computational models predict strong binding to ATP-binding pockets, positioning it as a candidate for oncology and neurodegenerative disease research.
Research Importance in Drug Discovery and Materials Science
Drug Discovery
- Targeted Therapeutics : The compound’s ability to inhibit protein kinases aligns with trends in personalized medicine. For instance, analogs of this scaffold show sub-micromolar IC₅₀ values against EGFR and VEGFR-2.
- Prodrug Potential : Methoxy groups enable prodrug strategies to enhance bioavailability, as demonstrated in benzothiazole-based antivirals.
Materials Science
- Optoelectronic Applications : Benzothiazole derivatives exhibit tunable luminescence, making them suitable for OLEDs. The trimethyl groups in the target compound improve thermal stability, a critical factor for device longevity.
- Dye Synthesis : Hemicyanine dyes derived from similar benzothiazole salts display strong near-infrared absorption, useful in bioimaging.
Table 2 : Key Applications of Benzothiazole Derivatives
| Application | Example Compound | Performance Metric |
|---|---|---|
| Anticancer Agents | 2-Arylbenzothiazoles | IC₅₀: 0.2–1.8 μM (HeLa) |
| OLED Emitters | 2,5,7-Trimethylbenzothiazole | Luminance: 12,000 cd/m² |
| Antimicrobial Dyes | Hemicyanine-Benzothiazole | λmax: 680–720 nm |
Properties
IUPAC Name |
3,5-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-6-12(2)17-16(7-11)25-19(21(17)3)20-18(22)13-8-14(23-4)10-15(9-13)24-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDRMOOSVOEMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC(=C3)OC)OC)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2,3-dihydro-1,3-benzothiazole derivatives.
Condensation Reaction: The 3,5-dimethoxybenzoic acid is reacted with the benzothiazole derivative in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with an amine derivative under basic conditions (e.g., triethylamine) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit promising anticancer activities. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The incorporation of the benzothiazole moiety into the compound may enhance its efficacy against certain cancer types.
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial properties. Compounds with similar structures have demonstrated significant activity against various bacterial strains and fungi . The presence of methoxy groups in the structure may contribute to enhanced solubility and bioavailability, making it a candidate for further exploration in antimicrobial drug development.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is well-documented. Compounds derived from this class have been shown to modulate inflammatory pathways and reduce markers of inflammation in vitro and in vivo . The specific role of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide in this context requires further investigation but holds promise based on structural analogs.
Synthesis and Derivatives
The synthesis of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies can be employed to modify the benzothiazole framework to enhance biological activity or alter pharmacokinetic properties .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a series of benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of substituted benzothiazoles. The study reported significant inhibition of growth for several strains of Staphylococcus aureus and Escherichia coli when treated with compounds related to 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1 compares the target compound with structurally related benzamide-heterocycle hybrids:
Key Observations :
- Heterocycle Diversity: The target compound’s dihydrobenzothiazole core differs from indenothiazole (7d–7f) and thiazolo-pyrimidine (11a) systems.
- Substituent Effects: Chloro (7e) and methoxy (7f) groups on indenothiazoles modulate electronic and steric profiles, similar to the target’s trimethyl substituents. Methyl groups enhance lipophilicity, while polar substituents (e.g., methoxy) improve solubility .
Physicochemical Properties
- Melting Points: Indenothiazole benzamides (7d–7f) exhibit melting points between 213–268°C, influenced by substituent polarity. The target compound’s trimethyl groups may lower its melting point compared to chloro/methoxy derivatives due to reduced crystallinity .
- Spectroscopic Data : The 3,5-dimethoxybenzamide moiety in the target compound would show characteristic IR peaks near 1600–1650 cm⁻¹ (C=O stretch) and ¹H NMR signals for methoxy groups at δ 3.7–3.9 ppm, consistent with derivatives like 7d–7f .
Biological Activity
3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with an appropriate amine derivative under acidic or basic conditions. The structure can be confirmed using techniques such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor activity. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of microtubule formation and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), thereby reducing inflammation in models of acute and chronic inflammatory diseases .
Antibacterial Activity
In vitro assays have demonstrated that certain benzothiazole derivatives possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be influenced by various structural modifications. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance solubility and bioavailability |
| Alkyl chains | Increase lipophilicity and cellular uptake |
| Benzothiazole moiety | Critical for antitumor and antibacterial activity |
Case Studies
- Antitumor Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications at the 5-position significantly enhanced cytotoxicity against HL-60 leukemia cells. The most potent compound showed an IC50 value in the low micromolar range .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, a related benzothiazole compound reduced edema significantly compared to control groups. This suggests potential for use in treating inflammatory conditions .
- Bacterial Inhibition : A study on the antibacterial properties showed that compounds similar to 3,5-dimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibited notable inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
